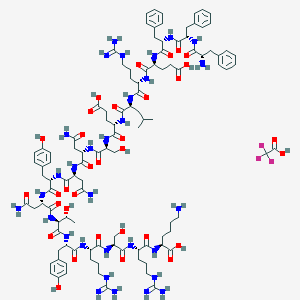

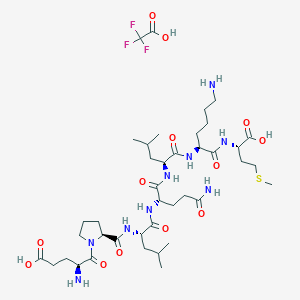

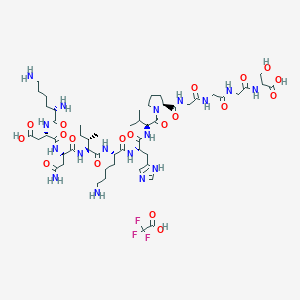

H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

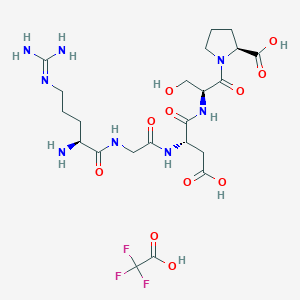

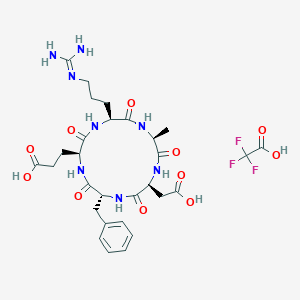

H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate (H-Lys-DANIHVPGGGS-OH TFA) is a synthetic peptide that has been developed for use in scientific research applications. H-Lys-DANIHVPGGGS-OH TFA has a wide range of potential uses in biochemistry and physiology, and is becoming increasingly popular for use in laboratory experiments. This article will discuss the synthesis method of H-Lys-DANIHVPGGGS-OH TFA, its mechanism of action, physiological and biochemical effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Amino Acid Sequence and Protein Function

Sequence Determination Techniques : Studies on proteins such as sarcine adenylate kinase from skeletal muscle and bovine intestinal calcium-binding protein demonstrate advanced techniques for determining amino acid sequences, highlighting the role of specific sequences in protein function and enzyme activity. These techniques are crucial for understanding the structure and function of peptides similar to the one (Heil et al., 1974); (Fullmer & Wasserman, 1981).

Structural Proteins in Muscle and Bone : The detailed analysis of proteins from muscle and bone marrow, like the amino acid sequence of human plasma prealbumin and glutaredoxin from rabbit bone marrow, provides insight into how specific sequences are critical for structural integrity and metabolic functions in tissues. These studies showcase the importance of peptides in maintaining physiological functions and could relate to the roles of synthetic peptides in research and therapy (Kanda et al., 1974); (Hopper et al., 1989).

Peptide Synthesis and Insulinotropic Effects : The solid-phase synthesis of a fragment of human Glucose-dependent Insulinotropic Polypeptide (GIP) demonstrates the application of peptides in studying hormone functions and potentially in developing therapeutic agents. This approach could be relevant for synthesizing and studying the effects of complex peptides like "H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate" (Carlquist, 1987).

properties

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H85N17O17.C2HF3O2/c1-5-27(4)42(67-47(80)32(18-36(55)70)65-45(78)33(19-40(74)75)63-43(76)29(54)11-6-8-14-52)49(82)62-30(12-7-9-15-53)44(77)64-31(17-28-20-56-25-60-28)46(79)66-41(26(2)3)50(83)68-16-10-13-35(68)48(81)59-22-38(72)57-21-37(71)58-23-39(73)61-34(24-69)51(84)85;3-2(4,5)1(6)7/h20,25-27,29-35,41-42,69H,5-19,21-24,52-54H2,1-4H3,(H2,55,70)(H,56,60)(H,57,72)(H,58,71)(H,59,81)(H,61,73)(H,62,82)(H,63,76)(H,64,77)(H,65,78)(H,66,79)(H,67,80)(H,74,75)(H,84,85);(H,6,7)/t27-,29-,30-,31-,32-,33-,34-,35-,41-,42-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTGPGDTTUFUPA-KFFBCSPGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86F3N17O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.